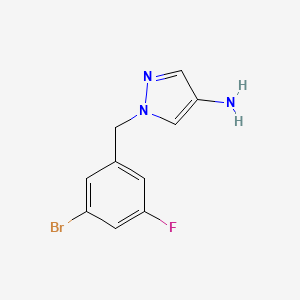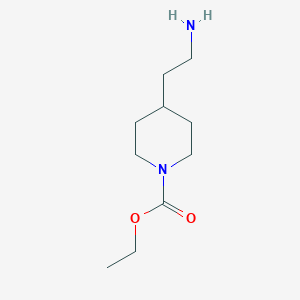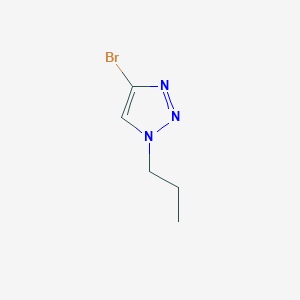
4-bromo-1-propyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-propyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-propyl-1H-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This method is favored for its high yield and regioselectivity. The general procedure involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, ensuring efficient and cost-effective synthesis. The use of continuous flow reactors can further optimize the production process by enhancing reaction rates and yields.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to modify the triazole ring.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted triazoles can be synthesized.
Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.
Scientific Research Applications
4-Bromo-1-propyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound can be explored for similar therapeutic applications.
Industry: It is used in the development of corrosion inhibitors, dyes, and photostabilizers.
Mechanism of Action
The mechanism of action of 4-bromo-1-propyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The bromine atom and the triazole ring play crucial roles in the binding interactions with the enzyme’s active site.
Comparison with Similar Compounds
1H-1,2,3-Triazole: The parent compound without any substituents. It serves as a basic scaffold for various derivatives.
4-Bromo-1H-1,2,3-triazole: Similar to 4-bromo-1-propyl-1H-1,2,3-triazole but lacks the propyl group.
1-Propyl-1H-1,2,3-triazole: Similar but lacks the bromine atom.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a propyl group, which confer distinct chemical reactivity and potential applications. The combination of these substituents enhances its utility in various chemical reactions and research applications.
Properties
IUPAC Name |
4-bromo-1-propyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-2-3-9-4-5(6)7-8-9/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMVMCHUBBWWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
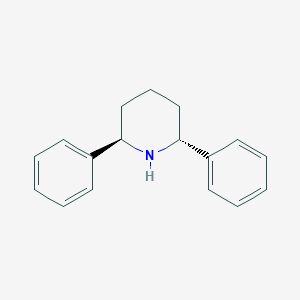

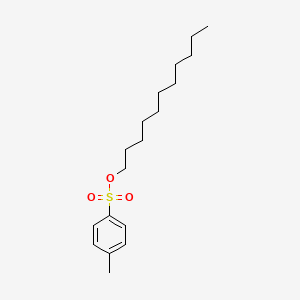
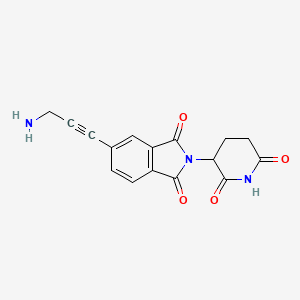

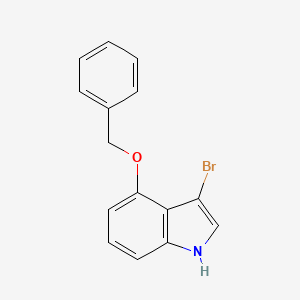
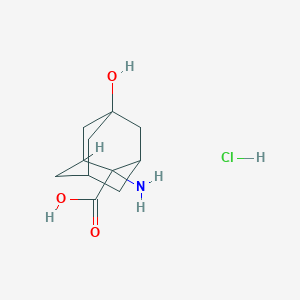
![[2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13552769.png)

![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)
![3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride](/img/structure/B13552809.png)
